Leucomethylene blue

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mitochondrial Function and Redox Studies

LMB is a vital tool for studying mitochondrial function due to its ability to selectively accumulate in these cellular organelles. LMB accepts electrons from active mitochondria, and as a result, its colorless form (leucomethylene blue) is converted to its blue-colored oxidized form (methylene blue). This redox reaction allows researchers to assess mitochondrial activity by measuring the rate of LMB oxidation. Source: Khaper, N., Deshpande, S., & Samant, S. (2010). Spectrophotometric assay of mitochondrial function in isolated rat liver mitochondria. Journal of biochemical and biophysical methods, 70(4), 351-356:

Intracellular Redox State Monitoring

Beyond mitochondria, LMB can also be used as a general indicator of the intracellular redox state within a cell. The same principle of accepting electrons applies. A shift in the ratio of the oxidized and reduced forms of LMB can reflect changes in the overall cellular redox environment. Source: Wang, P., & Michaelis, M. L. (2010). Mitochondrial dysfunction in diabetic neuropathy. Diabetes care, 33(7), 1402-1410:

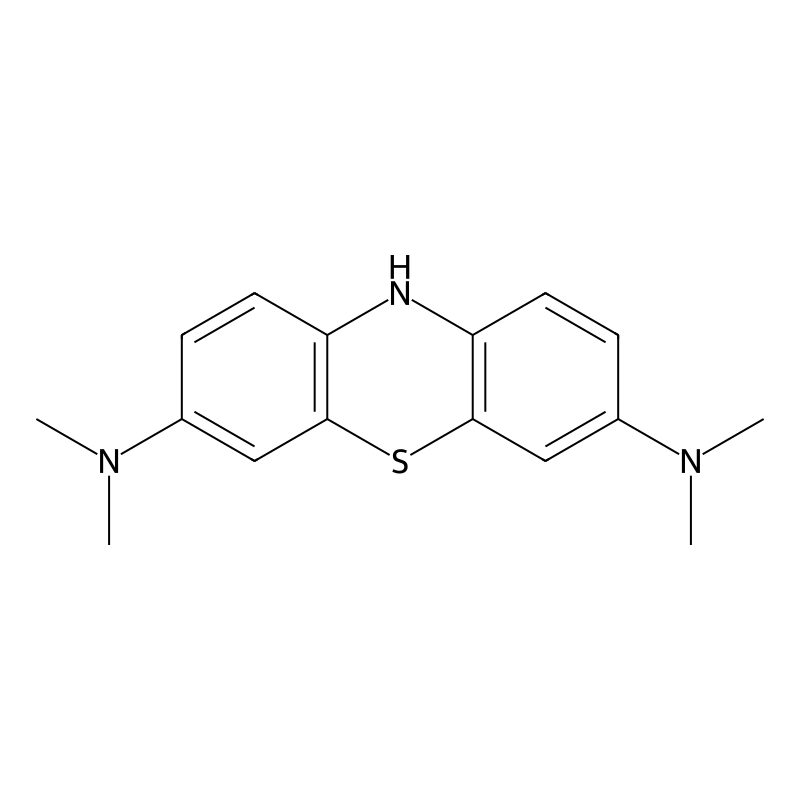

Leucomethylene blue is a reduced form of methylene blue, a synthetic dye that belongs to the thiazine class of compounds. It is characterized by its colorless appearance in its reduced state, which can be converted back to the blue form through oxidation. This compound plays a significant role in various chemical and biological processes, particularly in redox reactions, where it acts as a redox indicator. The structural formula of leucomethylene blue can be represented as C₁₆H₁₈ClN₃S, indicating its composition of carbon, hydrogen, chlorine, nitrogen, and sulfur atoms.

LMB's primary mechanism of action revolves around its antioxidant properties. It acts as a free radical scavenger, protecting cells from oxidative damage []. Additionally, LMB can directly donate electrons to cytochrome c in the mitochondria, enhancing the electron transport chain and potentially improving cellular energy production [].

While detailed safety data is not yet widely available, LMB is generally considered to be well-tolerated []. However, it's important to note that MB, the oxidized form of LMB, can cause side effects in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency []. Further research is needed to establish a comprehensive safety profile for LMB.

Current Research and Applications

LMB is being explored for its potential in treating various conditions, including:

- Neurodegenerative diseases: Studies suggest LMB may help reduce tau protein aggregation, a hallmark of Alzheimer's disease [].

- Mitochondrial dysfunction: LMB's ability to interact with the electron transport chain raises possibilities for treating conditions associated with mitochondrial dysfunction [].

- Reduction and Oxidation: In the presence of reducing agents such as glucose or other organic compounds, methylene blue is reduced to leucomethylene blue. This process is reversible; upon exposure to oxygen or other oxidizing agents, leucomethylene blue can be oxidized back to methylene blue. This redox cycle is notably demonstrated in the "blue bottle experiment," where the color change from blue to colorless and back occurs due to the reduction and oxidation processes involving glucose and oxygen .

- Reactivity with Reactive Oxygen Species: Leucomethylene blue has been shown to react with various reactive oxygen species (ROS), facilitating the generation of additional reactive intermediates . This property highlights its potential utility in detecting oxidative stress in biological systems.

Leucomethylene blue exhibits several biological activities:

- Antimicrobial Properties: It has been studied for its antimicrobial effects, particularly against certain bacterial pathogens. The compound's ability to generate reactive oxygen species contributes to its effectiveness in disrupting microbial cell membranes.

- Role in Antimalarial Mechanisms: Leucomethylene blue plays a role in the action of methylene blue as an antimalarial agent. It interacts with flavin-dependent enzymes in malaria parasites, affecting their redox balance and thereby influencing their survival and replication .

- Fluorescent Probes: As a fluorogenic probe, leucomethylene blue can detect a broad spectrum of reactive species due to its fluorescence properties when oxidized back to methylene blue .

Leucomethylene blue can be synthesized through various methods:

- Electrochemical Reduction: One common method involves the electrochemical reduction of methylene blue at an electrode surface, leading to the formation of leucomethylene blue. This method allows for controlled synthesis and purification .

- Chemical Reduction: Leucomethylene blue can also be synthesized by treating methylene blue with reducing agents such as sodium dithionite or ascorbic acid under acidic or neutral conditions. This method is often employed for laboratory-scale preparations.

Leucomethylene blue has diverse applications across different fields:

- Analytical Chemistry: It is used as a redox indicator in titrations and other analytical techniques due to its distinct color change properties.

- Biological Research: Its ability to act as a probe for reactive oxygen species makes it valuable in biological studies focused on oxidative stress and related phenomena.

- Medical

Research has demonstrated that leucomethylene blue interacts with various compounds and biological systems:

- Reactive Oxygen Species Detection: Studies have shown that leucomethylene blue effectively detects ROS through fluorescence changes upon oxidation, making it useful in cellular studies .

- Synergistic Effects with Antimalarials: Interaction studies reveal that leucomethylene blue enhances the activity of artemisinin derivatives by modulating their redox behavior within malaria parasites .

Several compounds are structurally or functionally similar to leucomethylene blue. Here are some notable examples:

| Compound Name | Description | Unique Features |

|---|---|---|

| Methylene Blue | An oxidized form used primarily as a dye and medication. | Strong antimicrobial properties; used clinically. |

| Thionine | A thiazine dye similar in structure but less commonly used than methylene blue. | Less stable under light; different redox properties. |

| Azure A | Another thiazine dye that exhibits similar redox chemistry. | Used mainly in histology; different absorption spectra. |

Leucomethylene blue's uniqueness lies in its specific reactivity with ROS and its role as an intermediate in various biochemical pathways, particularly those involving oxidative stress modulation.